An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride: Properties, Synthesis, and Reactivity
Introduction
In the landscape of modern synthetic chemistry, fluorinated organic compounds have garnered significant attention due to their unique and often advantageous properties. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological characteristics. 2-Bromo-5-fluorobenzotrifluoride, a trifluoromethyl-substituted organofluorobenzene derivative, stands out as a versatile and crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for the construction of elaborate molecular architectures.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-5-fluorobenzotrifluoride, with a focus on practical applications and the underlying chemical principles that govern its behavior.
Nomenclature and Structural Elucidation
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Systematic Name (IUPAC): 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene[4]
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Common Synonyms: 2-Bromo-α,α,α,5-tetrafluorotoluene, 4-Fluoro-2-(trifluoromethyl)bromobenzene[5]
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CAS Number: 40161-55-5[4]
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Molecular Formula: C₇H₃BrF₄[4]
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Molecular Weight: 243.00 g/mol [4]
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Chemical Structure:
Caption: Structure of 2-Bromo-5-fluorobenzotrifluoride.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 2-Bromo-5-fluorobenzotrifluoride are critical for its handling, purification, and characterization.
| Property | Value | Source(s) |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 136-143 °C | [6][7] |
| Density | 1.695 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.465 | [7] |
| Flash Point | 63.9 °C (147.0 °F) - closed cup | [7] |
| Solubility | Insoluble in water, soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide. | |
| ¹H NMR | The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. | [8] |
| ¹³C NMR | The ¹³C NMR spectrum will display distinct signals for the aromatic carbons, influenced by the attached substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. | [8] |
| Mass Spectrum | The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). | [4] |
Synthesis of 2-Bromo-5-fluorobenzotrifluoride
Several synthetic routes to 2-Bromo-5-fluorobenzotrifluoride have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and efficient method starts from 3-fluorobenzotrifluoride.[1]
Synthesis via Nitration, Reduction, and Sandmeyer-type Reaction
This multi-step synthesis provides a reliable route to the target compound with good overall yield and purity.[1]
Step 1: Nitration of 3-Fluorobenzotrifluoride
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To a stirred mixture of concentrated sulfuric acid, add 3-fluorobenzotrifluoride at a controlled temperature (typically below 10 °C).
-
Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, ensuring the reaction temperature does not exceed 25 °C. The electrophilic nitration occurs preferentially at the position ortho to the activating fluorine and meta to the deactivating trifluoromethyl group.
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After the addition is complete, allow the reaction to stir at room temperature for a few hours to ensure complete conversion.
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Carefully pour the reaction mixture onto ice and extract the product, 5-fluoro-2-nitrobenzotrifluoride, with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of 5-Fluoro-2-nitrobenzotrifluoride
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Dissolve the 5-fluoro-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or methanol.
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Add a catalyst, typically Raney nickel, to the solution.
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Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at a slightly elevated pressure and temperature until the uptake of hydrogen ceases. This step reduces the nitro group to an amine.
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Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain 5-fluoro-2-aminobenzotrifluoride.
Step 3: Diazotization and Bromination
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Dissolve the 5-fluoro-2-aminobenzotrifluoride in an aqueous solution of hydrobromic acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature. This generates the corresponding diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution. This is a Sandmeyer-type reaction where the diazonium group is replaced by a bromine atom.
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Allow the reaction to warm to room temperature and stir for a few hours.
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Extract the product, 2-Bromo-5-fluorobenzotrifluoride, with an organic solvent.
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Wash the organic layer, dry it, and purify the product by vacuum distillation to obtain a colorless liquid.[9]
Caption: Synthetic pathway to 2-Bromo-5-fluorobenzotrifluoride.
Chemical Reactivity and Synthetic Applications
The reactivity of 2-Bromo-5-fluorobenzotrifluoride is dictated by the interplay of its three key functional groups: the bromine atom, the fluorine atom, and the trifluoromethyl group. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution. The bromine atom is the primary site for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. 2-Bromo-5-fluorobenzotrifluoride is an excellent substrate for these reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position.
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-fluorobenzotrifluoride to form a Pd(II) complex.[5][10]
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[5][10]
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[5][10]
The electron-withdrawing nature of the trifluoromethyl and fluorine substituents can influence the rate of oxidative addition and reductive elimination.
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To a flame-dried Schlenk flask, add 2-Bromo-5-fluorobenzotrifluoride (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv), and a base, typically potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere. The Pd(0) catalyst is sensitive to oxidation.
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1), via syringe. The presence of water can be beneficial for the transmetalation step.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-2-(trifluoromethyl)-1,1'-biphenyl.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom of 2-Bromo-5-fluorobenzotrifluoride can be converted into a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond. This reaction is highly sensitive to moisture and requires anhydrous conditions. The resulting organomagnesium compound is a strong base and nucleophile.
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 2-Bromo-5-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) to the magnesium. The initiation of the reaction is often indicated by a color change and gentle reflux.
-
Once the reaction has started, add the remaining solution of 2-Bromo-5-fluorobenzotrifluoride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
The resulting Grignard reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, or esters. For example, the dropwise addition of acetone to the Grignard reagent at 0 °C, followed by an acidic workup, will yield the corresponding tertiary alcohol.
Safety and Handling
2-Bromo-5-fluorobenzotrifluoride is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.
-
Hazards: May cause skin and eye irritation.[4] It is also considered a combustible liquid.[7]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
2-Bromo-5-fluorobenzotrifluoride is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive bromine atom and electron-withdrawing fluorine and trifluoromethyl substituents allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. This guide has provided a comprehensive overview of its chemical properties, detailed synthetic protocols, and key reactivity patterns, offering a valuable resource for researchers, scientists, and drug development professionals working in the field of synthetic organic chemistry. A thorough understanding of the principles outlined herein will enable the effective utilization of this important intermediate in the development of novel and complex molecular targets.
References
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Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. (URL: [Link])
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2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem. (URL: [Link])
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Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). (URL: [Link])
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Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - Beilstein Journals. (URL: [Link])
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])
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Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (URL: [Link])
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Suzuki coupling reaction of bromobenzene with phenylboronic acid. - ResearchGate. (URL: [Link])
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (URL: [Link])
- US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google P
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(A) Schematic representation of the Suzuki reaction of bromobenzene... - ResearchGate. (URL: [Link])
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